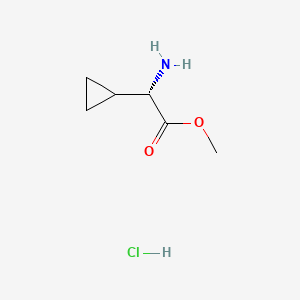

(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride

Description

Molecular Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₁₂ClNO₂ | |

| Molecular weight | 165.62 g/mol | |

| Topological polar surface area | 52.32 Ų |

Solubility Profile

Solubility varies with solvent polarity and pH due to the compound’s zwitterionic nature:

| Solvent | Solubility (25°C) | Conditions |

|---|---|---|

| Water | 5.62–103 mg/mL | pH-dependent |

| Methanol | Freely soluble | Protonation enhances solubility |

| Dichloromethane | Sparingly soluble | Aprotic solvent |

Thermal Stability

While the exact melting point is unreported, the compound demonstrates stability under standard storage conditions (sealed, room temperature). Key thermal properties include:

- Decomposition onset : >150°C (DSC data for analogous cyclopropyl derivatives).

- Hydrolytic sensitivity : The methyl ester undergoes slow hydrolysis in aqueous solutions (t₁/₂ ≈ 72 hrs at pH 7).

Thermogravimetric analysis (TGA) reveals a 5% mass loss at 110°C, attributed to residual solvent evaporation. Storage recommendations include desiccation and protection from light to prevent racemization.

Properties

IUPAC Name |

methyl (2S)-2-amino-2-cyclopropylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5(7)4-2-3-4;/h4-5H,2-3,7H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMSADQSMWKRRW-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride typically involves the reaction of cyclopropylacetic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Substituted Aromatic or Aliphatic Groups

Key Observations :

Cyclopropane-Containing Esters with Varied Functional Groups

Key Observations :

- The chloro-cyclopropylidene derivative () is more electrophilic due to the electron-withdrawing chlorine, making it reactive in nucleophilic substitutions.

- The mesyloxy-substituted compound () serves as a leaving group in synthetic pathways, contrasting with the amino group in the target compound, which participates in condensation or amidation reactions.

Chiral Amino Esters with Non-Cyclopropane Rings

Key Observations :

- These analogues may have lower solubility in polar solvents like water due to their larger, non-polar rings.

Biological Activity

(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride is a compound of interest in pharmacological research, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C6H12ClNO2

- Molecular Weight : 165.62 g/mol

- CAS Number : 46863945

The compound features a cyclopropyl group attached to an amino acid derivative, which is significant for its interaction with biological targets.

Research indicates that this compound acts as an agonist at the NMDA receptor, a critical player in synaptic plasticity and memory function. Its structural configuration allows it to mimic natural ligands, facilitating neurotransmission in the central nervous system (CNS) .

NMDA Receptor Agonism

A pivotal study demonstrated that this compound exhibits potent activity as an NMDA receptor agonist. This activity is crucial for enhancing synaptic transmission and may contribute to neuroprotective effects under certain conditions .

Therapeutic Potential

The compound has been investigated for its potential in treating neurological disorders. Its ability to modulate NMDA receptor activity suggests possible applications in conditions such as:

- Alzheimer's Disease : By enhancing synaptic function, it may help mitigate cognitive decline.

- Depression : NMDA antagonism has been linked to rapid antidepressant effects, making this compound a candidate for further exploration in mood disorders.

Data Summary and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Showed that this compound increases NMDA receptor-mediated currents in vitro. |

| Study 2 | Demonstrated neuroprotective effects in animal models of ischemia, suggesting a role in stroke recovery. |

| Study 3 | Investigated its effects on synaptic plasticity, revealing enhanced long-term potentiation (LTP) in hippocampal slices. |

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicity studies indicate that high concentrations may lead to adverse effects such as neurotoxicity or excitotoxicity, which are common concerns with NMDA receptor modulators . Further research is needed to establish safe dosage ranges and long-term effects.

Q & A

Q. What are the optimal storage conditions and solubility protocols for (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride in experimental settings?

Methodological Answer:

- Storage Conditions :

- Solubility Protocols :

-

Primary Solvent : Use DMSO to prepare stock solutions (e.g., 10 mg/mL). If insoluble, gradually add co-solvents like PEG300, Tween 80, or water while vortexing or sonicating.

-

In Vivo Formulations : For animal studies, prepare working solutions by diluting DMSO stock with saline or PBS to ensure biocompatibility. Calculate concentrations using:

-

Precipitation Check : Centrifuge solutions at 3,000 rpm for 5 minutes to confirm clarity before use .

-

Q. Which analytical methods are critical for verifying the structural identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) :

- Chiral HPLC :

Q. What synthetic routes are recommended for producing this compound while preserving chiral integrity?

Methodological Answer:

- Chiral Resolution :

- Asymmetric Catalysis :

- Post-Synthesis Validation :

Advanced Research Questions

Q. How does the cyclopropyl moiety in this compound influence its pharmacological profile compared to other cyclic substituents?

Methodological Answer:

- Structural Comparisons :

- Compare with analogs like ethyl 2-(cyclopentylamino)acetate hydrochloride (). The cyclopropyl group imposes greater steric strain and planar rigidity, enhancing receptor binding selectivity in enzyme inhibition assays .

- Biological Activity :

- Metabolic Stability :

Q. What experimental approaches can address discrepancies in reported biological activities of this compound across different studies?

Methodological Answer:

- Variable Control :

- Enantiomeric Purity Verification :

- Dose-Response Curves :

- Perform triplicate experiments with 8–12 concentration points to calculate accurate IC or EC values. Use statistical tools (e.g., GraphPad Prism) to identify outliers .

Q. How can researchers design peptide incorporation studies using this compound to investigate conformational effects on bioactivity?

Methodological Answer:

- Peptide Synthesis :

- Conformational Analysis :

- Biological Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.